molecular formula C16H17FN4O B5641482 N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No. B5641482
M. Wt: 300.33 g/mol
InChI Key: WVLRESJNSPOMBE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is a chemical compound that has garnered interest in the field of medicinal chemistry for its potential in various therapeutic areas. The compound features in research focused on receptor binding, imaging agents, and as a motif in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to this compound often involves multi-step chemical processes. For instance, Eskola et al. (2002) describe the synthesis of a related compound through electrophilic fluorination of a trimethylstannyl precursor, which involves palladium catalysis and hexamethyldistannane in an inert solvent for introducing the fluorine atom with high specific radioactivity (Eskola et al., 2002).

Molecular Structure Analysis

Research by Sanjeevarayappa et al. (2015) on a compound with a similar framework, which involved X-ray diffraction studies, provides insights into the crystalline structure, confirming the arrangement of atoms and the molecular conformation. Such studies are crucial for understanding the physical and chemical behavior of these compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can be complex, involving various organic synthesis techniques. The reaction conditions, such as temperature, solvent, and catalysts, play a significant role in the outcome and yield of the desired products. For example, compounds synthesized for binding and functional studies at dopamine receptors demonstrate the critical role of the carboxamide linker for receptor selectivity, highlighting the compound's chemical reactivity and interaction capabilities (Banala et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure. These properties are critical for the compound's application in drug development, affecting its formulation, delivery, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity, and selectivity, are determined by the functional groups present in the molecule. Studies focusing on receptor binding, like those by Westaway et al. (2009), provide insight into the compound's interaction with biological targets, demonstrating its potential as a motilin receptor agonist with implications for gastrointestinal disorders (Westaway et al., 2009).

properties

IUPAC Name

N-(3-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-13-4-3-5-14(12-13)19-16(22)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLRESJNSPOMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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